molecular formula C33H26ClNO6 B15009938 methyl 3-[(4-chlorophenyl)carbonyl]-4-(diphenylmethoxy)-2-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

methyl 3-[(4-chlorophenyl)carbonyl]-4-(diphenylmethoxy)-2-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B15009938
M. Wt: 568.0 g/mol
InChI Key: YPKGKXVUIAVOTH-UHFFFAOYSA-N
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Description

METHYL 3-(4-CHLOROBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-CHLOROBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Esterification: This reaction involves the formation of an ester by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specific period.

    Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-CHLOROBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL 3-(4-CHLOROBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-(4-CHLOROBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

METHYL 3-(4-CHLOROBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 3-(4-BROMOBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE: Similar structure but with a bromine atom instead of a chlorine atom.

    METHYL 3-(4-FLUOROBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE: Similar structure but with a fluorine atom instead of a chlorine atom.

These similar compounds may have different chemical and biological properties due to the presence of different halogen atoms, highlighting the uniqueness of METHYL 3-(4-CHLOROBENZOYL)-4-(DIPHENYLMETHOXY)-2-METHOXY-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE.

Properties

Molecular Formula

C33H26ClNO6

Molecular Weight

568.0 g/mol

IUPAC Name

methyl 4-benzhydryloxy-3-(4-chlorobenzoyl)-2-methoxy-5-oxo-1-phenylpyrrole-2-carboxylate

InChI

InChI=1S/C33H26ClNO6/c1-39-32(38)33(40-2)27(28(36)22-18-20-25(34)21-19-22)30(31(37)35(33)26-16-10-5-11-17-26)41-29(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h3-21,29H,1-2H3

InChI Key

YPKGKXVUIAVOTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(=C(C(=O)N1C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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